3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Overview
Description
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic organic compound that features a bromine atom, a pyrrole ring, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the following steps:
-
Bromination: : The starting material, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted pyridine derivatives.
-
Oxidation Reactions: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
-
Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Hydroxylated or carbonylated pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the specific positioning of the bromine atom and the methyl group on the pyridine ring. This structural arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-7-14-12(11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYKEABBZVZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C(=CC=C2C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.